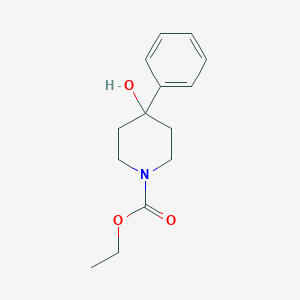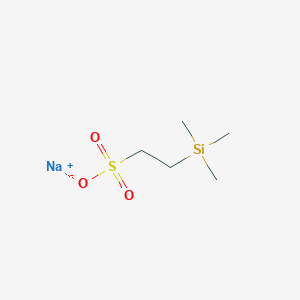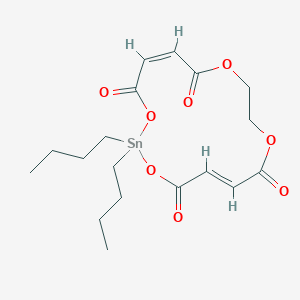
2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone, also known as Stannoxane, is a chemical compound with a unique structure and potential applications in scientific research.
Mechanism Of Action
The exact mechanism of action of 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone is not fully understood. However, it is believed to act as a Lewis acid, which can coordinate with electron-rich molecules to form stable complexes. 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has been shown to be a potent oxidizing agent, which can abstract electrons from organic molecules and initiate radical reactions.
Biochemical And Physiological Effects
2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be toxic to certain cell lines, including human breast cancer cells and mouse fibroblast cells. 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has also been found to induce apoptosis, or programmed cell death, in these cells.
Advantages And Limitations For Lab Experiments
2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone offers several advantages for lab experiments, including its ease of synthesis, stability, and reactivity. However, it also has some limitations, such as its toxicity and potential environmental hazards associated with its use.
Future Directions
There are several future directions for the study of 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone. One potential area of research is its use as a catalyst for organic reactions. 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has been shown to be a promising catalyst for the synthesis of lactones and lactams, and further studies could explore its potential applications in other organic transformations. Another area of research is the development of tin-containing materials using 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone as a precursor. Tin oxide nanoparticles and thin films have potential applications in electronics, energy storage, and catalysis. Finally, the toxicological and environmental effects of 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone should be further investigated to ensure its safe use in scientific research.
Conclusion:
In conclusion, 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone is a unique chemical compound with potential applications in various scientific fields. Its ease of synthesis, stability, and reactivity make it a promising reagent for organic synthesis and the preparation of tin-containing materials. However, its toxicity and potential environmental hazards should be carefully considered. Further studies are needed to fully understand the mechanism of action and potential applications of 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone.
Synthesis Methods
2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone can be synthesized by reacting dibutyltin oxide with 2,3-dimethoxy-1,4-benzoquinone in the presence of a catalytic amount of acid. This method results in the formation of 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone as a yellow-orange solid with a characteristic odor.
Scientific Research Applications
2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has been studied for its potential applications in various scientific fields, including organic chemistry, materials science, and biochemistry. It has been found to be a useful reagent for the synthesis of organic compounds, such as lactones and lactams. 2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone has also been used as a precursor for the preparation of tin-containing materials, such as tin oxide nanoparticles and thin films.
properties
CAS RN |
18824-11-8 |
|---|---|
Product Name |
2,2-Dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone |
Molecular Formula |
C18H26O8Sn |
Molecular Weight |
489.1 g/mol |
IUPAC Name |
(5E,13Z)-2,2-dibutyl-1,3,8,11-tetraoxa-2-stannacyclopentadeca-5,13-diene-4,7,12,15-tetrone |
InChI |
InChI=1S/C10H10O8.2C4H9.Sn/c11-7(12)1-3-9(15)17-5-6-18-10(16)4-2-8(13)14;2*1-3-4-2;/h1-4H,5-6H2,(H,11,12)(H,13,14);2*1,3-4H2,2H3;/q;;;+2/p-2/b3-1-,4-2+;;; |
InChI Key |
CEODJEYOIRWOQD-FSXDZTBKSA-L |
Isomeric SMILES |
CCCC[Sn]1(OC(=O)/C=C/C(=O)OCCOC(=O)/C=C\C(=O)O1)CCCC |
SMILES |
CCCC[Sn]1(OC(=O)C=CC(=O)OCCOC(=O)C=CC(=O)O1)CCCC |
Canonical SMILES |
CCCC[Sn]1(OC(=O)C=CC(=O)OCCOC(=O)C=CC(=O)O1)CCCC |
Other CAS RN |
18824-11-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



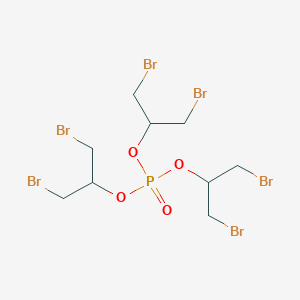
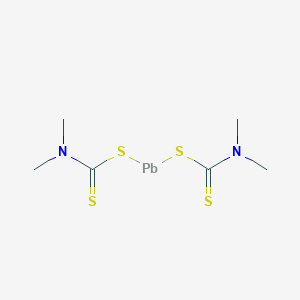
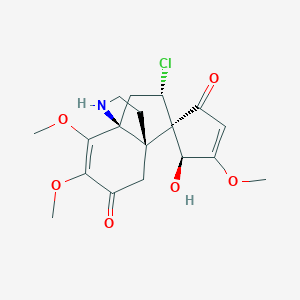
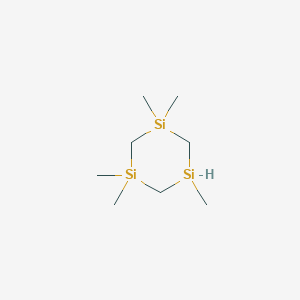
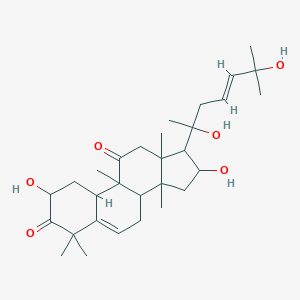
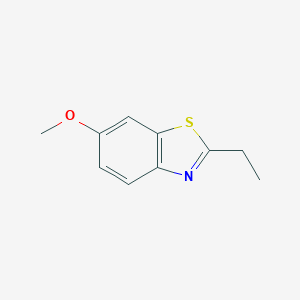
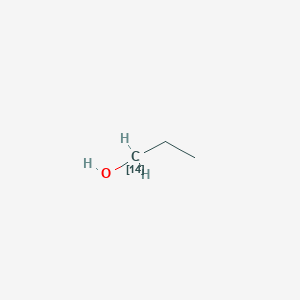
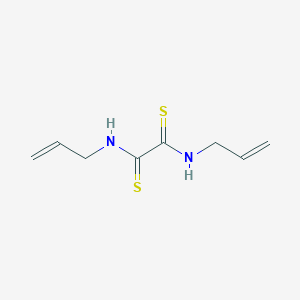
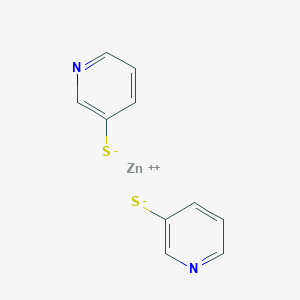
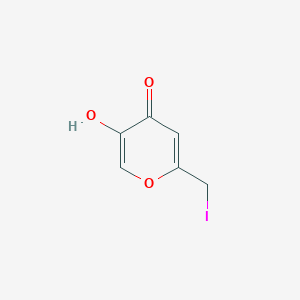
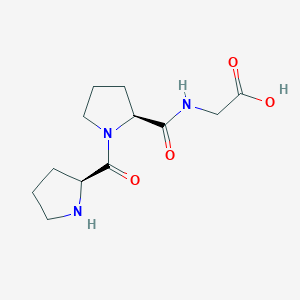
![(2R)-7-hydroxy-2-(4-hydroxyphenyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B103020.png)
